molecular formula CH3AsS B13780282 Arsine, methylthioxo- CAS No. 2533-82-6

Arsine, methylthioxo-

Cat. No.: B13780282
CAS No.: 2533-82-6
M. Wt: 122.02 g/mol
InChI Key: HZQMVTWIBHMLHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Thioarsorosomethane can be synthesized through the reaction of methylarsine with sulfur. The reaction typically involves the use of a solvent such as benzene or toluene and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of thioarsorosomethane involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Thioarsorosomethane undergoes various chemical reactions, including:

    Oxidation: Thioarsorosomethane can be oxidized to form methylarsinic acid and sulfur dioxide.

    Reduction: It can be reduced to form methylarsine and hydrogen sulfide.

    Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, with the reactions conducted under inert atmospheres to prevent unwanted oxidation.

Major Products Formed

    Oxidation: Methylarsinic acid and sulfur dioxide.

    Reduction: Methylarsine and hydrogen sulfide.

    Substitution: Various organoarsenic compounds depending on the substituent introduced.

Scientific Research Applications

Thioarsorosomethane has several applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of thioarsorosomethane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methylarsine: Similar in structure but lacks the sulfur atom.

    Methylarsinic acid: An oxidized form of thioarsorosomethane.

    Arsenic trioxide: Another organoarsenic compound with different chemical properties.

Uniqueness

Thioarsorosomethane is unique due to the presence of both arsenic and sulfur atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.

Properties

CAS No.

2533-82-6

Molecular Formula

CH3AsS

Molecular Weight

122.02 g/mol

IUPAC Name

thioarsorosomethane

InChI

InChI=1S/CH3AsS/c1-2-3/h1H3

InChI Key

HZQMVTWIBHMLHY-UHFFFAOYSA-N

Canonical SMILES

C[As]=S

Origin of Product

United States

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